molecular formula C24H30N2O4S B055957 Roxindole mesylate CAS No. 119742-13-1

Roxindole mesylate

Cat. No.: B055957
CAS No.: 119742-13-1
M. Wt: 442.6 g/mol
InChI Key: ACXQCFGTCOWPAQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Roxindole mesylate can be synthesized through several routes. One common method involves the demethylation of 5-methoxy-3-[4-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)butyl]-1H-indole using diisobutylaluminum hydride in hot toluene . The methylated compound can be obtained by:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Roxindole mesylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield fully reduced indole derivatives .

Scientific Research Applications

Mechanism of Action

Roxindole mesylate exerts its effects primarily by acting as a selective dopamine autoreceptor agonist. It binds to dopamine D2, D3, and D4 receptors, with a higher affinity for D3 receptors . Additionally, it has serotonin reuptake inhibitory properties and acts as a 5-HT1A agonist . This dual action on dopamine and serotonin systems contributes to its potential antidepressant and antipsychotic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Roxindole mesylate is unique due to its selective action on dopamine autoreceptors and its additional serotonin reuptake inhibitory properties. This combination of actions makes it a promising candidate for treating conditions like major depression and schizophrenia, with potentially fewer side effects compared to other dopamine agonists .

Biological Activity

Roxindole mesylate (EMD 49980) is a compound primarily recognized for its dopaminergic and serotonergic activities. Initially developed for the treatment of schizophrenia, its application shifted towards antidepressant and anxiolytic therapies due to its rapid onset of action and efficacy in treating depressive disorders. This article provides a comprehensive overview of the biological activity of this compound, highlighting its pharmacological properties, receptor interactions, and clinical implications.

Pharmacological Profile

Roxindole acts as a selective agonist at dopamine autoreceptors and has shown significant interactions with various serotonin receptors. Its pharmacological profile includes:

  • Dopamine Receptors : Roxindole exhibits high affinity for D2, D3, and D4 dopamine receptors, functioning as a partial agonist particularly at D2 receptors. This selectivity is crucial for its antipsychotic properties while minimizing extrapyramidal side effects commonly associated with typical antipsychotics .
  • Serotonin Receptors : The compound also interacts with serotonin receptors, acting as an agonist at 5-HT1A receptors and an antagonist at 5-HT2A receptors. It inhibits serotonin reuptake effectively (IC50 = 1.4 nM), contributing to its antidepressant effects .

Roxindole's mechanism involves modulation of both dopaminergic and serotonergic systems:

  • Dopaminergic Activity : It reduces locomotor activity in low doses but does not induce hyperactivity or stereotypy at higher doses. Roxindole antagonizes behaviors induced by amphetamines and apomorphine, suggesting a stabilizing effect on dopaminergic transmission .
  • Serotonergic Activity : The compound's ability to inhibit serotonin uptake and modulate 5-HT receptor activity underpins its rapid antidepressant effects. Notably, it does not induce the 5-HT1A syndrome typically observed with other serotonergic agents .

Clinical Findings

Clinical studies have demonstrated Roxindole's efficacy in treating major depressive episodes:

  • In an open-label trial involving twelve patients with major depressive disorder, eight showed a reduction of at least 50% in Hamilton Depression Rating Scale (HAMD-17) scores after four weeks of treatment with a fixed dosage of 15 mg/day. Remarkably, seven responders exhibited improvement within the first two weeks .

Case Studies

Several case studies have illustrated the effectiveness and safety profile of Roxindole:

StudyPopulationDosageOutcome
Clinical Trial 112 patients with major depression15 mg/day for 28 daysMean HAMD-17 reduction of 56%, rapid onset in responders
Animal Study 1Male Wistar ratsVaried dosesAntagonized amphetamine-induced hyperlocomotion; no catalepsy induced
Animal Study 2Male Albino Swiss miceVaried dosesPotentiated head twitches at low doses; antagonized at higher doses

These studies collectively indicate that this compound not only alleviates depressive symptoms but also possesses a favorable safety profile compared to traditional antipsychotics.

Properties

IUPAC Name

methanesulfonic acid;3-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1H-indol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O.CH4O3S/c26-21-9-10-23-22(16-21)20(17-24-23)8-4-5-13-25-14-11-19(12-15-25)18-6-2-1-3-7-18;1-5(2,3)4/h1-3,6-7,9-11,16-17,24,26H,4-5,8,12-15H2;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXQCFGTCOWPAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1CN(CC=C1C2=CC=CC=C2)CCCCC3=CNC4=C3C=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40152572
Record name Roxindole mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40152572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119742-13-1
Record name Roxindole methanesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119742131
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Roxindole mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40152572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ROXINDOLE MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WCW8374DTW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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